![molecular formula C19H22N6O3 B2678054 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 876901-32-5](/img/structure/B2678054.png)
2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide” is a complex organic molecule that contains a purine and pyrimidine ring, which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The presence of the purine and pyrimidine rings suggests that it might interact with biological systems in a manner similar to other purine and pyrimidine derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups suggests that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, charge distribution, and the presence of functional groups .Scientific Research Applications
Pharmacokinetics and Bioequivalence Studies
Compounds with complex structures similar to 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide have been studied for their pharmacokinetics and bioequivalence. For instance, Annunziato and di Renzo (1993) explored the pharmacokinetic parameters of a novel non-steroid anti-inflammatory agent, examining its Tmax, Cmax, AUC, and t1/2 beta in healthy volunteers to assess bioequivalence between tablet and capsule formulations Annunziato & di Renzo, 1993.
Metabolism Studies
Research into the metabolism of compounds with structural similarities offers insights into how such molecules might be processed within the human body. Mrochek et al. (1974) detailed the metabolism of acetaminophen, a well-known analgesic, identifying and quantifying its metabolites in human subjects, which could provide a basis for understanding the metabolic pathways of complex acetamide derivatives Mrochek et al., 1974.
Effects on Biological Pathways
The impact of similar compounds on biological pathways, particularly those involving cytochrome P450 enzymes and the formation of macromolecular adducts, has been a subject of research. Turteltaub et al. (1999) investigated the dosimetry of protein and DNA adduct formation by heterocyclic amines in rodents and humans, employing accelerator mass spectrometry (AMS) for precise measurement. This study offers a methodological approach that could be applied to the investigation of complex acetamides Turteltaub et al., 1999.
Future Directions
properties
IUPAC Name |
2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11-8-23(13-7-5-4-6-12(13)2)18-21-16-15(24(18)9-11)17(27)25(10-14(20)26)19(28)22(16)3/h4-7,11H,8-10H2,1-3H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPYVKZDYQLNIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,7-dimethyl-2,4-dioxo-9-(o-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.